molecular formula C14H4Cl4O2 B14169444 9,10-Anthracenedione, 2,3,6,7-tetrachloro- CAS No. 15062-66-5

9,10-Anthracenedione, 2,3,6,7-tetrachloro-

Cat. No.: B14169444
CAS No.: 15062-66-5
M. Wt: 346.0 g/mol
InChI Key: BCMITYXXUHCICI-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 2,3,6,7-tetrachloro- is an organic compound with the molecular formula C14H4Cl4O2. It is a derivative of anthraquinone, where four chlorine atoms are substituted at the 2, 3, 6, and 7 positions of the anthracene ring. This compound is known for its distinctive chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- typically involves the chlorination of anthraquinone. One common method is the direct chlorination of anthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The chlorination reaction is carefully monitored, and the product is purified through recrystallization or other separation techniques to obtain high-purity 9,10-Anthracenedione, 2,3,6,7-tetrachloro- .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 2,3,6,7-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized anthraquinone derivatives .

Scientific Research Applications

9,10-Anthracenedione, 2,3,6,7-tetrachloro- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of pigments, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: The parent compound without chlorine substitutions.

    1,4,5,8-Tetrachloroanthraquinone: Another chlorinated derivative with chlorine atoms at different positions.

    2,3,6,7-Tetramethoxy-9,10-anthraquinone: A methoxy-substituted derivative.

Uniqueness

9,10-Anthracenedione, 2,3,6,7-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

15062-66-5

Molecular Formula

C14H4Cl4O2

Molecular Weight

346.0 g/mol

IUPAC Name

2,3,6,7-tetrachloroanthracene-9,10-dione

InChI

InChI=1S/C14H4Cl4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H

InChI Key

BCMITYXXUHCICI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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